4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine
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Overview
Description
S 15931 is a small molecule drug that acts as an agonist for the serotonin 1A receptor (5-HT1A receptor) and an antagonist for postsynaptic 5-HT1A receptors . This compound has been studied for its potential therapeutic applications in treating anxiety disorders, depressive disorders, and psychotic disorders .
Chemical Reactions Analysis
S 15931 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S 15931 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in studies involving serotonin receptors.
Biology: It is used to study the role of serotonin receptors in various biological processes.
Industry: It may be used in the development of new drugs targeting serotonin receptors.
Mechanism of Action
S 15931 exerts its effects by acting as an agonist for the serotonin 1A receptor (5-HT1A receptor) and an antagonist for postsynaptic 5-HT1A receptors . This dual action helps modulate the levels of serotonin in the brain, which is crucial for regulating mood, anxiety, and other psychological functions .
Comparison with Similar Compounds
S 15931 is unique in its dual action as both an agonist and antagonist for the serotonin 1A receptor. Similar compounds include:
8-OH-DPAT: A selective agonist for the 5-HT1A receptor.
Flesinoxan: Another selective agonist for the 5-HT1A receptor.
WAY-100,135: A selective antagonist for the 5-HT1A receptor.
These compounds differ in their specific actions on the serotonin receptors, making S 15931 unique in its dual functionality .
Properties
CAS No. |
153607-45-5 |
---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C23H28N2O2/c1-2-5-20-18(4-1)8-9-19(20)10-11-24-12-14-25(15-13-24)21-6-3-7-22-23(21)27-17-16-26-22/h1-7,19H,8-17H2 |
InChI Key |
OARKPUCUFAIZCW-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine S 15931 S-15931 S15931 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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